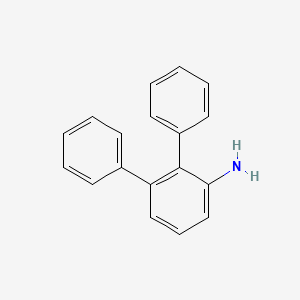
2,3-Diphenylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Diphenylaniline is an organic compound with the molecular formula C18H15N. It consists of an aniline core substituted with two phenyl groups at the 2 and 3 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,3-Diphenylaniline can be synthesized through several methods. One common approach involves the reduction of nitroarenes. For instance, the reduction of 2,3-dinitrobiphenyl using a suitable reducing agent like iron powder in the presence of hydrochloric acid can yield this compound . Another method involves the palladium-catalyzed amination of aryl halides with aniline derivatives .
Industrial Production Methods: Industrial production of this compound typically involves large-scale reduction reactions. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as using environmentally friendly solvents and catalysts, are being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 2,3-Diphenylaniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the phenyl rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like iron powder and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like halogens, nitrating agents, and sulfonating agents.
Major Products:
Oxidation: Quinoxaline derivatives.
Reduction: Various amine derivatives.
Substitution: Functionalized phenyl derivatives.
Scientific Research Applications
2,3-Diphenylaniline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,3-diphenylaniline involves its interaction with molecular targets through various pathways. For instance, its derivatives can exhibit fluorescence properties due to intramolecular charge transfer (ICT) transitions. This property makes it useful in optoelectronic applications . Additionally, its ability to form stable complexes with metal ions is exploited in coordination chemistry .
Comparison with Similar Compounds
Diphenylamine: Similar in structure but lacks the additional phenyl group at the 3 position.
2,3-Diphenylquinoxaline: Contains a quinoxaline core instead of an aniline core.
2,3-Diphenylpyrrole: Contains a pyrrole core instead of an aniline core.
Uniqueness: 2,3-Diphenylaniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to undergo a variety of chemical reactions and form stable complexes with metal ions makes it a versatile compound in both research and industrial applications .
Properties
CAS No. |
87666-62-4 |
|---|---|
Molecular Formula |
C18H15N |
Molecular Weight |
245.3 g/mol |
IUPAC Name |
2,3-diphenylaniline |
InChI |
InChI=1S/C18H15N/c19-17-13-7-12-16(14-8-3-1-4-9-14)18(17)15-10-5-2-6-11-15/h1-13H,19H2 |
InChI Key |
IVTDTSPPDZBCHD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=CC=C2)N)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


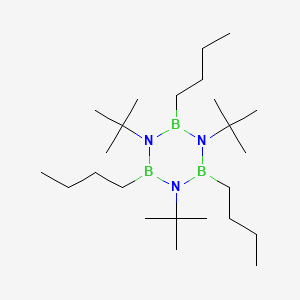

![(3,3-Dimethylbutane-1,1-diyl)bis[fluoro(dimethyl)silane]](/img/structure/B14411927.png)
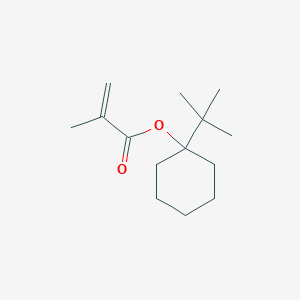
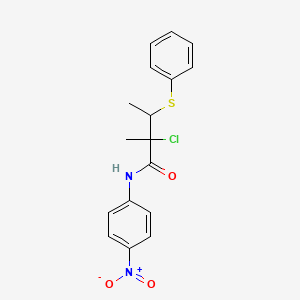


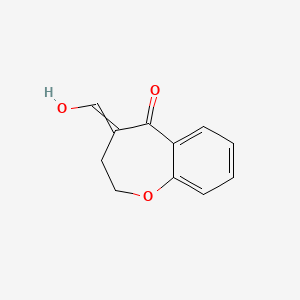
![4-Pentenoic acid, 2-[(diphenylmethylene)amino]-, ethyl ester](/img/structure/B14411967.png)

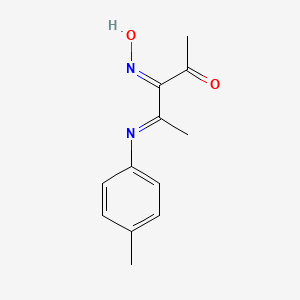

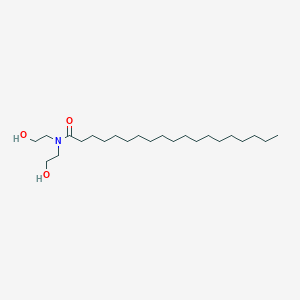
![N-[2-[2-(4-aminophenyl)ethylamino]ethyl]methanesulfonamide;sulfuric acid](/img/structure/B14412001.png)
